2-(3-(Benzylamino)oxetan-3-yl)ethanol
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Overview
Description
2-(3-(Benzylamino)oxetan-3-yl)ethanol is a chemical compound with the molecular formula C₁₂H₁₇NO₂ It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a benzylamino group attached to the oxetane ring
Scientific Research Applications
2-(3-(Benzylamino)oxetan-3-yl)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzylamino)oxetan-3-yl)ethanol typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through the cyclization of appropriate precursors under basic conditions. For example, the reaction of an epoxide with a nucleophile can lead to the formation of the oxetane ring.
Introduction of the Benzylamino Group: The benzylamino group can be introduced through nucleophilic substitution reactions. This can be achieved by reacting the oxetane intermediate with benzylamine under suitable conditions.
Hydroxylation: The final step involves the introduction of the hydroxyl group to form the ethanol moiety. This can be accomplished through various hydroxylation reactions, such as the reaction of the oxetane intermediate with a hydroxylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. The process would typically be scaled up to accommodate larger quantities, with considerations for cost-effectiveness, yield optimization, and safety.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Benzylamino)oxetan-3-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzylamino group can be reduced to form primary amines.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted oxetane derivatives.
Mechanism of Action
The mechanism of action of 2-(3-(Benzylamino)oxetan-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with various receptors or enzymes, leading to biological effects. The oxetane ring may also play a role in modulating the compound’s activity by influencing its binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
2-(3-(Amino)oxetan-3-yl)ethanol: Lacks the benzyl group, which may result in different biological activity and chemical reactivity.
2-(3-(Benzylamino)oxetan-3-yl)propanol: Similar structure but with a propanol moiety instead of ethanol, which may affect its solubility and reactivity.
2-(3-(Benzylamino)oxetan-3-yl)acetic acid:
Uniqueness
2-(3-(Benzylamino)oxetan-3-yl)ethanol is unique due to the combination of the oxetane ring and the benzylamino group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
2-[3-(benzylamino)oxetan-3-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-7-6-12(9-15-10-12)13-8-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFHTAATPZQWKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CCO)NCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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